molecular formula C21H21ClN2O2 B11411603 4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide

4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11411603
M. Wt: 368.9 g/mol
InChI Key: MMNGHZGRYRCPHT-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C19H19ClN2O2. This compound is characterized by the presence of a chloro-substituted benzamide group, a dimethylamino benzyl group, and a furan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.

    Preparation of 4-(dimethylamino)benzylamine: This involves the reaction of 4-(dimethylamino)benzaldehyde with ammonia or an amine source.

    Coupling Reaction: The final step involves the reaction of 4-chlorobenzoyl chloride with 4-(dimethylamino)benzylamine and furan-2-ylmethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethylbenzamide
  • 4-chloro-N-furan-2-ylmethylbenzamide
  • 4-(dimethylamino)benzoyl chloride

Uniqueness

4-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21ClN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h3-13H,14-15H2,1-2H3

InChI Key

MMNGHZGRYRCPHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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